molecular formula C11H13FN2O B1384022 5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide CAS No. 1855130-50-5

5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide

Cat. No.: B1384022
CAS No.: 1855130-50-5
M. Wt: 208.23 g/mol
InChI Key: MZTWWSZVXBJXJK-UHFFFAOYSA-N
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Description

5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide is a synthetic fluorinated benzamide derivative recognized for its structural complexity and potential as a valuable building block in medicinal chemistry and scientific research. This compound features a benzamide core scaffold substituted with a primary amino group, a fluorine atom, a methyl group, and an N-cyclopropylamide moiety. These functional groups contribute to its unique chemical properties and biological potential, making it a candidate for developing more complex molecules. In scientific research, fluorinated benzamides like this one are often investigated for their bioactive properties. The compound can serve as a key precursor in modular synthesis strategies, where its amino group allows for further functionalization to create targeted libraries for drug discovery efforts. Its structural features are commonly found in compounds studied for various therapeutic areas, including antimicrobial and anticancer activities. The precise mechanism of action is dependent on the final synthesized compound, but similar molecules often function by interacting with specific enzymatic targets or cellular receptors. The synthesis of this compound typically involves multi-step organic reactions, which may include nitration of a precursor like 4-fluoro-2-methylbenzoic acid, followed by reduction of the nitro group to an amino group using agents like iron powder or via catalytic hydrogenation, and final amidation with cyclopropylamine. This product is provided for non-human research applications only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-amino-N-cyclopropyl-4-fluoro-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c1-6-4-9(12)10(13)5-8(6)11(15)14-7-2-3-7/h4-5,7H,2-3,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTWWSZVXBJXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)NC2CC2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation and Functionalization

The synthesis often begins with appropriately substituted benzene derivatives such as 2-fluoro-4-nitrotoluene or 2-methyl-4-nitrobenzoic acid derivatives. The methyl and fluoro substituents are introduced or retained from these precursors.

  • Oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid is performed using potassium permanganate in the presence of sodium hydroxide and phase transfer catalysts like tetrabutylammonium bromide or triethylbenzyl ammonium chloride. This step is conducted at elevated temperatures (75–95°C) over 8–18 hours, followed by acidification to precipitate the carboxylic acid with high purity (>98%) and yields around 70–75%.

Conversion to N-Methylbenzamide Derivative

  • The carboxylic acid intermediate is converted to the corresponding N-methylbenzamide via chlorination and amination steps:
    • Chlorination using thionyl chloride (SOCl2) in organic solvents such as dichloromethane, chloroform, or 1,2-dichloroethane with catalysts like pyridine or triethylamine at 40–85°C.
    • Subsequent reaction with methylamine gas at low temperatures (0 to -5°C) to minimize methylamine loss and improve yield.

This step achieves yields above 95% and produces 2-fluoro-4-nitro-N-methylbenzamide with high purity.

Reduction to 4-Amino-2-fluoro-N-methylbenzamide

  • The nitro group is reduced to an amino group by catalytic hydrogenation using 10% Pd/C catalyst under hydrogen atmosphere (2–20 atm) at room temperature for 12–24 hours.
  • Organic solvents such as ethyl acetate, ethanol, or propyl acetate serve as reaction media.
  • After completion, the catalyst is filtered off, and the product is isolated with yields around 98% and purity above 98%.

Representative Synthetic Scheme Summary

Step Reactants/Conditions Product Yield (%) Notes
1 2-Fluoro-4-nitrotoluene + KMnO4, NaOH, phase transfer catalyst, 75–95°C 2-Fluoro-4-nitrobenzoic acid 70–75 High purity >98%, acidification to pH 2–4
2 2-Fluoro-4-nitrobenzoic acid + SOCl2, pyridine, 40–85°C; then methylamine gas at 0 to -5°C 2-Fluoro-4-nitro-N-methylbenzamide >95 Control of temperature reduces methylamine loss
3 2-Fluoro-4-nitro-N-methylbenzamide + H2, Pd/C catalyst, 2–20 atm, RT, 12–24 h 4-Amino-2-fluoro-N-methylbenzamide ~98 Catalyst and solvent recyclable
4 Reductive amination with cyclopropane aldehyde, Boc protection/deprotection 5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide Variable Final functionalization step for cyclopropyl amide

Detailed Research Findings and Advantages

  • The described preparation method is a green and clean process , minimizing hazardous waste and enabling catalyst and solvent recycling.
  • The overall yield for the three-step process to 4-amino-2-fluoro-N-methylbenzamide exceeds 68%, significantly higher than prior art (~45%).
  • The use of phase transfer catalysts and controlled pH adjustment improves purity and yield in oxidation steps.
  • Catalytic hydrogenation with Pd/C provides high selectivity and purity, critical for pharmaceutical intermediates.
  • The cyclopropyl amide introduction via reductive amination is well-established in medicinal chemistry for generating bioactive benzamide derivatives.

While the exact compound this compound is less commonly detailed in open literature, analogs such as 5-amino-N-cyclobutyl-2-methylbenzamide follow similar synthetic principles involving nitration, reduction, and amidation steps. The cyclopropyl group introduction is a specialized step requiring reductive amination with cyclopropane aldehyde rather than direct amidation.

Summary Table of Key Reaction Parameters

Reaction Step Reagents/Catalysts Solvent Temp (°C) Time (h) Yield (%) Purity (%) Notes
Oxidation KMnO4, NaOH, Phase transfer catalyst Water 75–95 8–18 70–75 >98 pH adjusted to 2–4
Chlorination + Amination SOCl2, Pyridine; Methylamine gas DCM, CHCl3, or DCE 40–85; 0 to -5 3–5; 1–2 >95 High Low temp reduces methylamine loss
Catalytic Hydrogenation Pd/C, H2 (2–20 atm) Ethyl acetate, EtOH, or Propyl acetate RT 12–24 ~98 >98 Catalyst/solvent recyclable
Reductive Amination Cyclopropane aldehyde, Boc2O Suitable solvent RT Variable Variable High Protection/deprotection steps

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction may produce various amines.

Scientific Research Applications

Medicinal Chemistry

5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide is investigated as a lead compound in drug discovery programs due to its promising biological activities:

  • Anticancer Activity : In vitro studies indicate that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent.
  • Neurological Applications : Preliminary research points to its ability to modulate neurotransmitter pathways, which may lead to therapeutic applications in treating neurological disorders .

Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes relevant in oncology and neurology. Its structural features enhance binding affinity to protein sites involved in various physiological processes. Interaction studies using techniques such as surface plasmon resonance have demonstrated significant interactions with biological macromolecules .

Antimicrobial Properties

Research has also explored its antimicrobial properties, indicating potential uses in developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that this compound inhibited cell proliferation in specific cancer cell lines, supporting its development as an anticancer therapeutic .
  • Neurological Applications : Research indicated potential effects on serotonin receptors (5-HT receptors), which could elucidate its role in psychiatric disorders .
  • Selectivity Profiles : Ongoing studies are examining the selectivity profiles at various receptor sites, which may help optimize its efficacy as a therapeutic agent .

Mechanism of Action

The mechanism of action of 5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on substituent groups, molecular properties, and hypothetical biological activities.

Structural Analogues and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Source
5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide C₁₂H₁₄FN₂O (inferred) 227.25 2-CH₃, 4-F, 5-NH₂, N-cyclopropyl
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide C₁₁H₁₅ClFN₃O₃S 335.77 2-Cl, 4-F, 5-NH₂, sulfamoyl group
5-Chloro-2-methoxy-N-(2-methylpropyl)benzamide C₁₂H₁₅ClNO₂ 256.71 2-OCH₃, 5-Cl, N-isobutyl
N-Cyclohexyl-2-(4-fluorophenyl)acetamide C₁₄H₁₇FNO 249.29 4-F-phenylacetyl, N-cyclohexyl

Key Differences and Implications

Substituent Effects: N-Substituents: The cyclopropyl group in the target compound may confer lower steric hindrance and higher metabolic resistance compared to bulkier groups like cyclohexyl (e.g., N-cyclohexyl-2-(4-fluorophenyl)acetamide, MW 249.29 g/mol ) or sulfamoyl (e.g., compound, MW 335.77 g/mol ). Halogen vs. In contrast, methoxy groups (e.g., 5-chloro-2-methoxy-N-(2-methylpropyl)benzamide ) increase lipophilicity but reduce electronic modulation.

Functional Group Diversity :

  • Sulfamoyl-containing analogues ( ) may exhibit broader enzyme inhibition (e.g., carbonic anhydrase) due to their sulfonamide moiety, whereas the target compound’s amide group limits its interaction profile to specific targets like proteases or kinases.

Research Findings and Hypothetical Activity Trends

  • Metabolic Stability : Cyclopropyl-substituted benzamides are less prone to oxidative metabolism than those with linear alkyl chains (e.g., N-isobutyl or N-isopropyl groups) .
  • Bioavailability : The fluoro substituent likely improves membrane permeability compared to chloro or methoxy analogues, as seen in fluorinated drug candidates like ciprofloxacin .
  • Target Selectivity : The absence of sulfamoyl or morpholine groups (cf. and compounds) suggests the target compound may lack broad-spectrum enzyme inhibition but could exhibit specificity for receptors requiring compact, lipophilic ligands.

Biological Activity

5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide is a synthetic compound with a unique structure that includes an amino group, a cyclopropyl group, and a fluorinated aromatic ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activity, particularly as an enzyme inhibitor and its interactions with various biological macromolecules.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H12_{12}FN\O
  • Molecular Weight : Approximately 208.24 g/mol
  • Structural Features : The compound features a 4-fluoro substitution on the benzene ring, which enhances its biological activity by increasing binding affinity to target proteins.

The mechanism of action for this compound is primarily through its interaction with specific molecular targets. Preliminary studies suggest that it may bind to certain enzymes or receptors, modulating their activity and leading to various biological responses such as:

  • Inhibition of Cell Proliferation : The compound has shown promise in inhibiting the proliferation of certain cancer cell lines.
  • Induction of Apoptosis : It may trigger programmed cell death in malignant cells, contributing to its potential as an anti-cancer agent.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibitory activity. It has been identified as an inhibitor of specific enzyme targets relevant in oncology and neurology. The structural features of the compound contribute to its affinity for binding to protein sites involved in various physiological processes .

Interaction Studies

Interaction studies utilizing techniques such as surface plasmon resonance and fluorescence spectroscopy have demonstrated that this compound interacts with various biological macromolecules, including proteins and nucleic acids. These interactions are critical for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent .

Comparative Analysis with Similar Compounds

The unique structural features of this compound allow for comparison with other related compounds. The following table summarizes some similar compounds and their respective biological activities:

Compound NameStructural FeaturesBiological Activity
5-Bromo-N-cyclopropyl-2-fluoro-4-methylbenzamideContains a bromine atom instead of a methyl groupPotentially different reactivity; may exhibit varied biological activities due to halogen substitution
3-Acetoxy-2-methyl-N-(phenyl)benzamideSecondary amide with phenyl substitutionEvaluated for kinase inhibition in cancer therapy
N-(4,4-Dibromo-[1,1'-biphenyl]-2-yl)benzamideDibromo substitution on biphenylAssessed for antitumor activity

This comparative analysis illustrates how variations in functional groups and molecular structure can lead to distinct chemical properties and biological activities, highlighting the uniqueness of this compound within this class of compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines, making it a candidate for further development as an anticancer agent.
  • Neurological Applications : Preliminary research suggests potential applications in treating neurological disorders due to its ability to modulate neurotransmitter pathways .
  • Selectivity Profiles : Ongoing studies are focusing on the selectivity profiles of this compound at various serotonin receptors (5-HT receptors), which could elucidate its role in psychiatric disorders .

Q & A

Q. How to design a structure-activity relationship (SAR) study focusing on the cyclopropyl and fluoro substituents?

  • Methodological Answer :
  • Analog Synthesis : Replace cyclopropane with other rings (e.g., cyclobutane) or vary fluorine position.
  • Biological Testing : Compare IC₅₀ values against kinase panels or bacterial growth assays.
  • Data Analysis : Use 3D-QSAR (CoMFA) to correlate substituent effects with activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide
Reactant of Route 2
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5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide

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